molecular formula C19H17FN4O3 B603942 N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119503-41-1

N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603942
CAS No.: 1119503-41-1
M. Wt: 368.4g/mol
InChI Key: QKULDGQLLDUMCA-UHFFFAOYSA-N
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Description

N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, a quinazoline ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. The process begins with the preparation of the quinazoline ring, followed by the introduction of the fluorobenzoyl group and the amide linkage. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry: In chemistry, N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activity, making it a candidate for drug development and disease treatment.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

  • N-{3-[(2-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[(2-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[(2-methylbenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Uniqueness: N-{3-[(2-fluorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the presence of the fluorobenzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

CAS No.

1119503-41-1

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H17FN4O3/c20-14-8-3-1-6-12(14)17(25)21-10-5-11-22-19(27)16-23-15-9-4-2-7-13(15)18(26)24-16/h1-4,6-9H,5,10-11H2,(H,21,25)(H,22,27)(H,23,24,26)

InChI Key

QKULDGQLLDUMCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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